molecular formula C14H9ClF2N2OS B5697488 N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide

N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide

カタログ番号 B5697488
分子量: 326.7 g/mol
InChIキー: WDJASIHAQLMJER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide, also known as CFTRinh-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the movement of salt and water in and out of cells, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF), a life-threatening genetic disease. CFTRinh-172 has been extensively studied in the context of CF research, and has shown promise as a potential therapeutic agent for the treatment of this debilitating condition.

作用機序

N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide selectively targets the CFTR protein, and inhibits its function by binding to a specific site on the protein. This binding prevents the opening of the CFTR channel, which is responsible for regulating the movement of salt and water in and out of cells. By inhibiting the activity of mutant CFTR proteins, this compound can help to restore normal salt and water transport in CF patients.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can effectively inhibit the activity of mutant CFTR proteins, and can enhance the efficacy of other CFTR modulators. In vivo studies have shown that this compound can improve lung function and reduce inflammation in CF mice. Furthermore, this compound has been shown to have a low toxicity profile, and is well-tolerated in animal studies.

実験室実験の利点と制限

N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide has a number of advantages and limitations for use in lab experiments. One advantage is its selectivity for the CFTR protein, which allows for specific targeting of this protein in experimental systems. In addition, this compound has a low toxicity profile, which makes it suitable for use in animal studies. However, one limitation is its relatively low potency compared to other CFTR modulators, which may limit its efficacy in certain experimental systems. Furthermore, this compound has a relatively short half-life, which may require frequent dosing in animal studies.

将来の方向性

There are a number of future directions for research on N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide. One area of focus is the development of more potent CFTR inhibitors that can effectively target mutant CFTR proteins. In addition, further studies are needed to characterize the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Furthermore, studies are needed to investigate the potential of this compound as a therapeutic agent for the treatment of CF and other diseases that involve dysregulated ion transport. Finally, further research is needed to explore the potential of this compound as a tool for investigating the physiological and pathophysiological roles of the CFTR protein in various tissues and organ systems.

合成法

N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One commonly used chemical synthesis method involves the reaction of 2-fluorobenzoyl chloride with thiourea to form the intermediate N-{[(2-fluorobenzoyl)amino]carbonothioyl}thiourea, which is then reacted with 3-chloro-4-fluoroaniline to yield this compound. Enzymatic methods involving the use of enzymes such as carbonic anhydrase have also been developed for the synthesis of this compound.

科学的研究の応用

N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide has been extensively studied in the context of CF research, and has shown promise as a potential therapeutic agent for the treatment of this debilitating condition. In vitro studies have demonstrated that this compound can effectively inhibit the activity of mutant CFTR proteins that are responsible for the development of CF. In addition, animal studies have shown that this compound can improve lung function and reduce inflammation in CF mice. Furthermore, this compound has been shown to enhance the efficacy of other CFTR modulators, such as ivacaftor, in vitro and in vivo.

特性

IUPAC Name

N-[(3-chloro-4-fluorophenyl)carbamothioyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2N2OS/c15-10-7-8(5-6-12(10)17)18-14(21)19-13(20)9-3-1-2-4-11(9)16/h1-7H,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJASIHAQLMJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。